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Compound of Interest

Compound Name: AC-264613

Cat. No.: B1370546 Get Quote

A Selective Small-Molecule Probe for Protease-Activated Receptor 2 (PAR2)

Executive Summary
AC-264613 is a potent, non-peptidic, and highly selective agonist for Protease-Activated

Receptor 2 (PAR2), a G-protein-coupled receptor (GPCR) pivotal in inflammation, pain

processing, and metabolic regulation. Unlike traditional peptide agonists (e.g., SLIGRL-NH2)

which suffer from rapid enzymatic degradation and poor bioavailability, AC-264613 offers a

stable, small-molecule alternative for probing PAR2 biology.

This guide synthesizes early characterization studies, primarily established by Gardell et al.

(2008), to provide a robust framework for its application in drug discovery and basic research. It

details the compound's physicochemical properties, signaling mechanism, and validated

experimental protocols for both in vitro and in vivo applications.

Chemical Identity & Handling
AC-264613 functions as a pharmacological probe due to its structural stability and ability to

penetrate tissues more effectively than peptide mimetics.
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Property Specification

Chemical Name

(±)-(3R,4S)-2-Oxo-4-phenyl-3-

pyrrolidinecarboxylic acid 2-[1-(3-

bromophenyl)ethylidene]hydrazide

Molecular Formula C₁₉H₁₈BrN₃O₂

Molecular Weight 400.27 g/mol

CAS Number 1051487-82-1

Solubility
Soluble in DMSO (up to 100 mM); poorly soluble

in water.

Appearance White to off-white solid

Preparation of Stock Solutions
To ensure experimental reproducibility, correct solubilization is critical. AC-264613 is

hydrophobic; aqueous dilutions should be prepared immediately prior to use to effectively

prevent precipitation.

Stock Solution (10 mM): Dissolve 4.00 mg of AC-264613 in 1.0 mL of anhydrous DMSO.

Vortex for 30 seconds until the solution is clear.

Storage: Aliquot into amber glass vials (to minimize plastic adsorption) and store at -20°C.

Stable for >6 months.

Working Solution: Dilute the DMSO stock at least 1:1000 into the assay buffer (e.g., HBSS +

0.1% BSA) to achieve the desired final concentration (typically 30–300 nM). Note: The

presence of BSA (0.1%) is recommended to prevent non-specific binding to plastics.

Mechanism of Action
PAR2 is unique among GPCRs; it is classically activated by proteolytic cleavage of its N-

terminus, revealing a tethered ligand (SLIGKV in humans). AC-264613 bypasses this

proteolytic step, binding directly to a transmembrane pocket to induce conformational changes

that mimic the tethered ligand's effect.
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Signaling Pathway
Upon binding, AC-264613 stabilizes the active conformation of PAR2, leading to the coupling of

Gαq/11 proteins. This triggers the Phospholipase C (PLC) cascade, resulting in the hydrolysis

of PIP2 into IP3 and DAG, ultimately causing the release of intracellular calcium stores.
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Figure 1: Signal transduction pathway activated by AC-264613, highlighting the Gq-mediated

calcium mobilization cascade.

Pharmacological Profile[1][2][3][4]
The utility of AC-264613 lies in its high potency and strict selectivity, which distinguishes it from

promiscuous peptide agonists.

Potency Data (Human PAR2)
Data summarized from Gardell et al. (2008) and subsequent validation studies.

Assay Type Readout Potency (EC₅₀) pEC₅₀

Ca²⁺ Mobilization FLIPR (CHO-hPAR2) ~30 nM 7.5

PI Hydrolysis
Inositol Phosphate

accumulation
~100 nM 7.0

Proliferation BrdU Incorporation ~30 nM 7.5

Selectivity Profile
AC-264613 was screened against a panel of closely related receptors and common off-targets.

PAR Family: No activity at PAR1 or PAR4 at concentrations up to 10 µM.

GPCR Panel: No significant activity (>50% inhibition/activation) at 30+ other receptors

involved in nociception and inflammation (e.g., NK1, TRPV1, Bradykinin receptors).

Early Validation Studies & In Vivo Utility[2][5]
The seminal work by Gardell et al. (2008) established AC-264613 as the first potent small-

molecule PAR2 agonist.

Key Finding 1: Bioavailability and Stability
Unlike the peptide agonist SLIGRL-NH2, which has a half-life of minutes in plasma, AC-264613
demonstrated:
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Metabolic Stability: High stability in liver microsomes.

Pharmacokinetics: Elimination half-life (t1/2) of ~2.5 hours in rats following systemic

administration.[1]

Key Finding 2: In Vivo Pro-Inflammatory Effects
To validate the compound as a tool for studying PAR2-mediated inflammation, researchers

utilized rat paw models.

Model: Intraplantar injection of AC-264613.[2][1][3]

Result: Induced robust thermal hyperalgesia (pain sensitivity) and edema (swelling).

Specificity Check: The effects were blocked by specific antagonists, confirming the

mechanism was PAR2-dependent and involved downstream sensitization of TRPV1

receptors.

Experimental Protocols
Protocol A: Intracellular Calcium Flux Assay (FLIPR)
This protocol is the gold standard for verifying the activity of AC-264613 in cell lines (e.g.,

CHO-K1, HEK293) stably expressing PAR2.

Materials:

CHO-hPAR2 cells[4]

FLIPR Calcium Assay Kit (Molecular Devices)

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4

AC-264613 Stock (10 mM in DMSO)

Workflow:

Cell Plating: Seed cells at 50,000 cells/well in a 96-well black-wall/clear-bottom plate.

Incubate overnight at 37°C/5% CO₂.
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Dye Loading: Remove culture media. Add 100 µL of Calcium 4 dye loading buffer (dissolved

in Assay Buffer + 2.5 mM Probenecid). Incubate for 60 minutes at 37°C.

Compound Preparation: Prepare a 5X concentration plate of AC-264613 in Assay Buffer

(0.1% BSA). Serial dilution (1:3) is recommended for EC₅₀ determination.

Measurement: Transfer plate to FLIPR instrument.

Baseline: Record fluorescence for 10 seconds.

Injection: Add 25 µL of compound.

Read: Record fluorescence for 180 seconds.

Analysis: Calculate Max-Min fluorescence units. Plot against log[Concentration] to determine

EC₅₀.
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Figure 2: Step-by-step workflow for the high-throughput calcium mobilization assay.

Protocol B: In Vivo Thermal Hyperalgesia (Hargreaves
Test)
Objective: To assess PAR2-mediated nociceptive sensitization.

Acclimatization: Place rats in plexiglass cubicles on a glass surface for 30 minutes.

Baseline: Measure baseline paw withdrawal latency (PWL) using a radiant heat source. Cut-

off time: 20s (to prevent tissue damage).

Administration: Inject AC-264613 (e.g., 10–100 µg in 50 µL saline/DMSO vehicle)

intraplantarly into the left hind paw.
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Testing: Measure PWL at 30, 60, 120, and 240 minutes post-injection.

Validation: A decrease in PWL compared to the contralateral paw or vehicle control indicates

hyperalgesia.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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